molecular formula C12H9NO3 B051908 1-(2-Nitroethenyl)naphthalene-2-ol CAS No. 1454257-23-8

1-(2-Nitroethenyl)naphthalene-2-ol

Cat. No. B051908
M. Wt: 215.2 g/mol
InChI Key: QKAGPSXQUZNJHM-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitroethenyl)naphthalene-2-ol, also known as NEN, is an organic compound that has been widely used in scientific research for its unique properties. This compound is a nitroalkene derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. NEN has been studied for its potential use in a variety of applications, including as a fluorescent probe and as a potential anticancer agent. In

Scientific Research Applications

1-(2-Nitroethenyl)naphthalene-2-ol has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of 1-(2-Nitroethenyl)naphthalene-2-ol is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological samples. 1-(2-Nitroethenyl)naphthalene-2-ol is able to undergo a photoinduced electron transfer (PET) reaction with ROS, resulting in a change in its fluorescence properties. This makes it a useful tool for studying the role of ROS in various biological processes.
1-(2-Nitroethenyl)naphthalene-2-ol has also been studied for its potential use as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Mechanism Of Action

The mechanism of action of 1-(2-Nitroethenyl)naphthalene-2-ol is not fully understood, but it is believed to involve the formation of reactive intermediates that interact with cellular components such as proteins and DNA. 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to interact with the mitochondrial membrane, leading to the release of cytochrome c and activation of caspases, which are enzymes involved in the apoptotic process.

Biochemical And Physiological Effects

1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have a variety of biochemical and physiological effects. In addition to its potential use as an anticancer agent and fluorescent probe for ROS, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(2-Nitroethenyl)naphthalene-2-ol is its ease of synthesis and availability. It can be synthesized using standard laboratory equipment and techniques, and is readily available for purchase from chemical suppliers. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol is relatively stable and can be stored for extended periods of time without degradation.
One limitation of 1-(2-Nitroethenyl)naphthalene-2-ol is its potential toxicity. It has been shown to be toxic to cells at high concentrations, and caution should be taken when handling this compound. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol is relatively hydrophobic, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on 1-(2-Nitroethenyl)naphthalene-2-ol. One area of interest is the development of new fluorescent probes based on 1-(2-Nitroethenyl)naphthalene-2-ol for the detection of other reactive species in biological samples. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Nitroethenyl)naphthalene-2-ol and its potential use as an anticancer agent. Finally, there is potential for the development of new drugs based on 1-(2-Nitroethenyl)naphthalene-2-ol for the treatment of a variety of diseases, including cancer and inflammation.

Synthesis Methods

The synthesis of 1-(2-Nitroethenyl)naphthalene-2-ol involves the reaction of 2-naphthol with nitromethane in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction results in the formation of the nitroalkene derivative of naphthalene, which is 1-(2-Nitroethenyl)naphthalene-2-ol. The synthesis of 1-(2-Nitroethenyl)naphthalene-2-ol is relatively simple and can be carried out using standard laboratory equipment and techniques.

properties

CAS RN

1454257-23-8

Product Name

1-(2-Nitroethenyl)naphthalene-2-ol

Molecular Formula

C12H9NO3

Molecular Weight

215.2 g/mol

IUPAC Name

1-[(E)-2-nitroethenyl]naphthalen-2-ol

InChI

InChI=1S/C12H9NO3/c14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(15)16/h1-8,14H/b8-7+

InChI Key

QKAGPSXQUZNJHM-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=C/[N+](=O)[O-])O

SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O

Origin of Product

United States

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